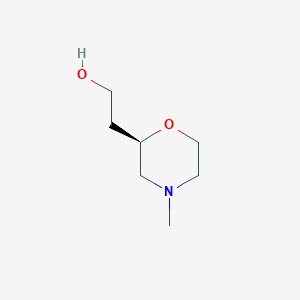![molecular formula C15H18BrN3O B12948802 2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one CAS No. 88723-58-4](/img/structure/B12948802.png)
2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the phenylbutyl group: The phenylbutyl group can be introduced through a substitution reaction, where a suitable phenylbutyl halide reacts with the imidazole derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The imidazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include nickel catalysts, brominating agents like N-bromosuccinimide, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one has several scientific research applications, including:
Pharmaceuticals: The compound’s imidazole ring is a key structural motif in many pharmaceutical agents, making it a valuable intermediate in drug synthesis.
Agrochemicals: It is used in the development of agrochemicals, including pesticides and herbicides.
Catalysis: The compound’s unique structure makes it useful in catalytic processes, particularly in organic synthesis.
Material Science: It is explored for its potential in the development of functional materials, such as dyes for solar cells and other optical applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one is primarily determined by its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenylbutyl group may enhance the compound’s binding affinity and specificity towards certain targets . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one can be compared with other imidazole derivatives, such as:
2-Bromo-1-{2-[(4-methylphenyl)amino]-1H-imidazol-5-yl}ethan-1-one: Similar structure but with a methyl group instead of a phenylbutyl group.
2-Bromo-1-{2-[(4-chlorophenyl)amino]-1H-imidazol-5-yl}ethan-1-one: Contains a chlorophenyl group instead of a phenylbutyl group.
2-Bromo-1-{2-[(4-nitrophenyl)amino]-1H-imidazol-5-yl}ethan-1-one: Contains a nitrophenyl group instead of a phenylbutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
88723-58-4 |
|---|---|
Molekularformel |
C15H18BrN3O |
Molekulargewicht |
336.23 g/mol |
IUPAC-Name |
2-bromo-1-[2-(4-phenylbutylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C15H18BrN3O/c16-10-14(20)13-11-18-15(19-13)17-9-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H2,17,18,19) |
InChI-Schlüssel |
QUSCYKFZXYIROZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCNC2=NC=C(N2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Hydroxybenzo[b]thiophen-7-yl)ethan-1-one](/img/structure/B12948733.png)
![Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12948741.png)
![5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)


![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)








